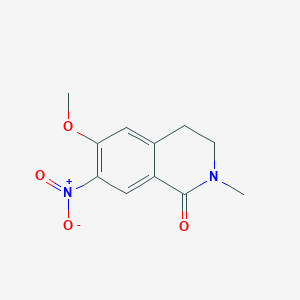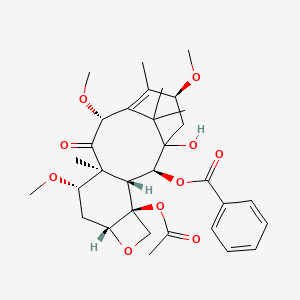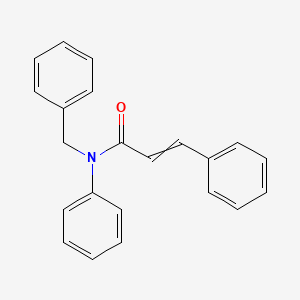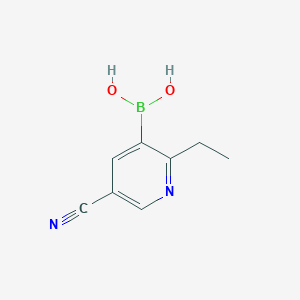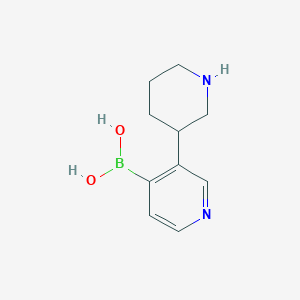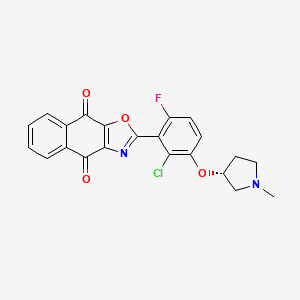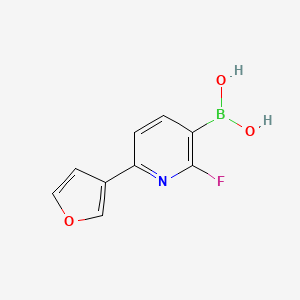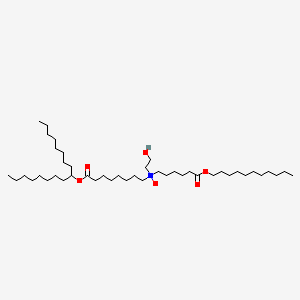![molecular formula C6H15N5S B14080208 4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate CAS No. 102203-10-1](/img/structure/B14080208.png)
4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is a chemical compound with the molecular formula C6H15N5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester typically involves the reaction of appropriate amines with thiourea derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiourea groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Dimaprit dihydrochloride: A similar compound with a different alkyl chain length.
VUF 8430 dihydrobromide: Another related compound with a different functional group arrangement.
Uniqueness
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is unique due to its specific structural features, such as the presence of both amino and thiourea groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
102203-10-1 |
|---|---|
Molecular Formula |
C6H15N5S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-(hydrazinylmethylideneamino)butyl carbamimidothioate |
InChI |
InChI=1S/C6H15N5S/c7-6(8)12-4-2-1-3-10-5-11-9/h5H,1-4,9H2,(H3,7,8)(H,10,11) |
InChI Key |
DZRABGJZNZZQJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(=N)N)CN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


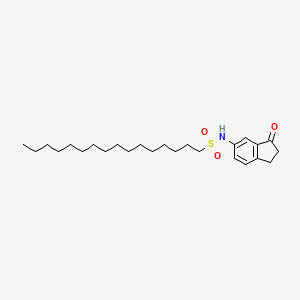
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)

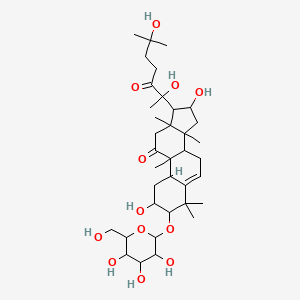
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
